1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide
Description
This compound is a heterocyclic organic molecule featuring a pyrazole core substituted with a 1,2,4-oxadiazolyl-pyridine moiety and an N-(1-phenylethyl)carboxamide group. The ethyl group on the oxadiazole ring may enhance lipophilicity, while the pyridine and phenylethyl groups could influence binding specificity.
Properties
IUPAC Name |
1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(1-phenylethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2/c1-4-19-26-22(30-27-19)17-10-11-23-20(12-17)28-15(3)18(13-24-28)21(29)25-14(2)16-8-6-5-7-9-16/h5-14H,4H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGOTUVZFPFCTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=NC=C2)N3C(=C(C=N3)C(=O)NC(C)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring, which is a key component of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide. Research indicates that derivatives containing the oxadiazole and pyrazole moieties exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds derived from 5-(pyridine-2-yl)-1,3,4-oxadiazol have shown promising results against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's potential as an anticancer agent is supported by its structural similarity to other pyrazole derivatives known for their cytotoxic effects on various cancer cell lines. Studies have demonstrated that pyrazole-based compounds can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound interacts favorably with specific enzymes involved in cancer progression and microbial resistance .
Anti-inflammatory Effects
Research has indicated that compounds with similar structural features may exhibit anti-inflammatory properties. The incorporation of the oxadiazole ring is thought to enhance the compound's ability to inhibit pro-inflammatory cytokines, making it a candidate for further exploration in inflammatory disease models .
Neuroprotective Activity
There is emerging evidence suggesting that pyrazole derivatives possess neuroprotective effects. The ability of these compounds to modulate neurotransmitter levels and protect neuronal cells from oxidative damage positions them as potential therapeutic agents in neurodegenerative disorders .
Pesticidal Activity
The unique structure of this compound also opens avenues for agricultural applications. Compounds containing oxadiazole rings have been studied for their pesticidal properties, particularly against fungal pathogens affecting crops. Their effectiveness in controlling plant diseases could lead to their development as novel agrochemicals .
Mechanism of Action
The mechanism of action of 1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s closest analogs in the provided evidence share heterocyclic cores but differ in substituents and functional groups:
Key Differences
Backbone Heterocycles :
- The target compound combines pyrazole, oxadiazole, and pyridine rings, whereas uses a pyrazole-carbohydrazide scaffold, and integrates a thiazole ring. Thiazoles (as in ) often enhance metabolic stability compared to pyridines .
Substituent Effects :
- The N-(1-phenylethyl)carboxamide group in the target compound likely improves membrane permeability due to its aromatic and flexible ethyl linker. In contrast, ’s 4-methylbenzyloxy group may reduce solubility but increase hydrophobic interactions in binding pockets .
The target’s carboxamide group balances polarity and lipophilicity, a common strategy in CNS drug design.
Hypothetical Pharmacological Comparisons
While direct activity data are unavailable, structural analogs suggest:
- Kinase Inhibition : The pyridine-oxadiazole-pyrazole system in the target compound resembles scaffolds in EGFR inhibitors, where oxadiazoles act as bioisosteres for carboxylic acids .
- Solubility : The phenylethyl group may lower aqueous solubility compared to ’s pyrrole-thiazole system, which includes polarizable sulfur and nitrogen atoms .
Biological Activity
The compound 1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide , also known as P708-0525, is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on various studies and findings.
The molecular formula of P708-0525 is , with a molecular weight of 312.33 g/mol. It features multiple functional groups that contribute to its biological activity, including an oxadiazole moiety known for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₆O₂ |
| Molecular Weight | 312.33 g/mol |
| LogP (Partition Coefficient) | 1.821 |
| Water Solubility (LogSw) | -2.23 |
| Polar Surface Area | 80.318 Ų |
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of P708-0525. In vitro assays have demonstrated that this compound exhibits significant anti-proliferative activity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
A study by Hekal et al. (2020) reported that derivatives similar to P708-0525 showed a marked increase in caspase 3 activity, indicating apoptosis induction through intrinsic pathways. The compound's ability to inhibit key enzymes involved in cancer progression, such as MAPK and Topoisomerase II, further supports its potential as an anticancer agent .
Antiviral Activity
In addition to its anticancer properties, P708-0525 has been evaluated for antiviral activity against SARS-CoV-2. Preliminary findings suggest that it may inhibit viral replication in vitro, demonstrating a promising EC50 value of around 4.7 µM with a CC50 of 21 µM in VeroE6 cells . This positions the compound as a potential candidate for further development in antiviral therapies.
Structure-Activity Relationship (SAR)
The structure of P708-0525 contributes significantly to its biological activity. The presence of the oxadiazole ring is crucial for its interaction with biological targets. Modifications to this structure can enhance or diminish its efficacy:
- Oxadiazole Ring : Essential for binding interactions with target proteins.
- Pyridine Moiety : Influences solubility and bioavailability.
- Pyrazole Core : Provides structural stability and aids in enzyme inhibition.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of P708-0525:
- In Vitro Studies : A study demonstrated that treatment with P708-0525 resulted in significant cell death in cancer cell lines while sparing normal fibroblasts, suggesting selective cytotoxicity .
- Molecular Docking Studies : Docking studies indicated strong binding affinities between P708-0525 and targets such as Topoisomerase II, supporting its role in disrupting cancer cell proliferation pathways .
Q & A
What are the key synthetic routes and reaction conditions for synthesizing this compound?
Level: Basic
Methodological Answer:
Synthesis typically involves multi-step protocols. For pyrazole-oxadiazole hybrids, a common approach includes:
- Cyclocondensation : Use ethyl acetoacetate and phenylhydrazine to form pyrazole intermediates .
- Oxadiazole Formation : React nitrile intermediates with hydroxylamine under basic conditions (e.g., NaOH/KOH in ethanol) to construct the 1,2,4-oxadiazole ring .
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to link pyridine and pyrazole moieties. For example, use Pd(PPh₃)₄ in degassed DMF/water with aryl boronic acids at 80–100°C .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .
How can researchers optimize reaction yields and minimize byproducts during synthesis?
Level: Advanced
Methodological Answer:
- Design of Experiments (DoE) : Apply statistical methods like factorial design to screen variables (temperature, solvent ratio, catalyst loading). For instance, optimize Pd catalyst concentrations (0.5–2 mol%) and base equivalents (1.5–3 eq.) to maximize yield .
- In Situ Monitoring : Use FTIR or HPLC to track reaction progress and identify intermediates .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while toluene/THF mixtures reduce side reactions in coupling steps .
What structural features influence the compound's biological activity, and how can they be modified?
Level: Advanced
Methodological Answer:
- Oxadiazole-Pyridine Core : The 1,2,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity. Substitution at the 3-ethyl position (e.g., halogenation) can modulate lipophilicity .
- N-(1-Phenylethyl) Group : This substituent impacts steric bulk and target binding. Replace with bulkier aryl groups (e.g., 4-fluorophenyl) to study SAR .
- Pyrazole Methyl Group : Methyl at position 5 improves solubility; replacing it with trifluoromethyl may enhance bioavailability .
Validation : Use molecular docking (AutoDock Vina) and MD simulations to predict binding affinities to targets like kinase enzymes .
How should researchers address contradictions in spectroscopic data during characterization?
Level: Advanced
Methodological Answer:
- NMR Discrepancies : For overlapping peaks (e.g., pyrazole C-H vs. oxadiazole protons), use 2D NMR (COSY, HSQC) to resolve assignments .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) clarifies molecular ion fragmentation patterns. Compare with simulated spectra from computational tools (e.g., ACD/Labs) .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in ethanol/water (slow evaporation) and analyzing unit cell parameters .
What computational methods predict the compound's reactivity and degradation pathways?
Level: Advanced
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (Gaussian 16, DFT/B3LYP) to map energy barriers for hydrolysis or oxidation of the oxadiazole ring .
- Degradation Studies : Simulate acidic/basic conditions (pH 1–14) with molecular dynamics (Amber) to predict cleavage sites. Validate via HPLC-MS under accelerated stability conditions (40°C/75% RH) .
- Machine Learning : Train models on existing oxadiazole stability data (e.g., Cambridge Structural Database) to predict degradation products .
What strategies are recommended for scaling up synthesis without compromising purity?
Level: Advanced
Methodological Answer:
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclocondensation) .
- Membrane Separation : Use nanofiltration (MWCO 200–300 Da) to remove low-MW impurities after coupling reactions .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor crystallization and prevent polymorphic shifts .
How can researchers validate the compound's mechanism of action in biological assays?
Level: Advanced
Methodological Answer:
- Target Engagement Assays : Use SPR (surface plasmon resonance) to measure binding kinetics to purified enzymes (e.g., kinases). Compare with negative controls (structurally similar inactive analogs) .
- Cellular Assays : Dose-response studies (IC₅₀) in cancer cell lines (e.g., HCT-116) with ATP competition assays to confirm target specificity .
- Metabolite Profiling : LC-HRMS to identify Phase I/II metabolites in hepatocyte models, ensuring stability correlates with in vivo efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
